
R-Venlafaxine
Vue d'ensemble
Description
R-Venlafaxine (CAS 93413-46-8) is the dextrorotatory enantiomer of the racemic antidepressant venlafaxine, a selective serotonin-norepinephrine reuptake inhibitor (SNRI). Its molecular formula is C₁₇H₂₇NO₂, with a molecular weight of 277.40 g/mol and an IUPAC name of 1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexane-1-ol . Unlike the racemic mixture, this compound exhibits stereospecific pharmacology, primarily inhibiting serotonin (SERT) and norepinephrine transporters (NET), with minimal activity on dopamine reuptake (DAT) . It lacks significant affinity for muscarinic, histaminergic, or α₁-adrenergic receptors, reducing side effects like sedation or orthostatic hypotension .
Metabolically, this compound undergoes hepatic transformation via cytochrome P450 (CYP) enzymes: CYP2D6 catalyzes its conversion to the active metabolite R-(−)-O-desmethylvenlafaxine, while CYP3A4 produces N-desmethylvenlafaxine, a less active metabolite . This pharmacokinetic profile influences its clinical efficacy and safety, particularly in patients with hepatic impairment .
Méthodes De Préparation
Synthetic Approaches to R-Venlafaxine
Two-Step Hydrogenation-Methylation Protocols
The classical route to venlafaxine involves:
-
Hydrogenation of 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (Cyano Intermediate)
-
N-Methylation via Eschweiler-Clarke Reaction
Table 1: Comparative Performance of Two-Step Methods
Parameter | Rh/Al₂O₃ (US 2005033088) | Pd/C (WO2006035457) |
---|---|---|
Temperature Range | 30–75°C | 10–50°C |
H₂ Pressure | 5–25 kg/cm² | 4–8 kg/cm² |
Reaction Time | 19 hours | 7–8 hours |
Intermediate Yield | 90% | 66% |
Purity (HPLC) | 99% | 99% |
Catalytic Systems and Stereochemical Control
Transition Metal Catalysts
-
Palladium-Based Systems :
-
Rhodium Catalysts :
Solvent Effects on Enantioselectivity
-
Methanol-Water Mixtures :
-
Polar Aprotic Solvents (DMF) :
Enantiomeric Resolution Strategies
While the reviewed patents focus on racemic synthesis, this compound isolation typically involves:
Analyse Des Réactions Chimiques
Types of Reactions
®-Venlafaxine undergoes various chemical reactions, including:
Oxidation: Conversion to desvenlafaxine, an active metabolite.
Reduction: Reduction of the carbonyl group to form secondary alcohols.
Substitution: Nucleophilic substitution reactions at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Desvenlafaxine: An active metabolite formed through oxidation.
Secondary Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Psychiatric Applications
Antidepressant Efficacy
R-Venlafaxine is widely recognized for its effectiveness in treating major depressive disorder (MDD). Studies have shown that it acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing neurotransmitter levels that are often low in depressed patients. A notable study demonstrated that venlafaxine extended-release (XR) significantly improved symptoms of MDD compared to placebo, with a rapid onset of action observed within the first week of treatment .
Anxiety Disorders
In addition to depression, this compound is effective in managing generalized anxiety disorder (GAD). Research indicates that it provides significant relief from anxiety symptoms, making it a viable alternative to traditional anxiolytics. A placebo-controlled trial found that patients treated with venlafaxine XR showed marked improvements on the Hamilton Anxiety Rating Scale (HAM-A) compared to those receiving placebo .
Pain Management
Neuropathic Pain
this compound has been investigated for its analgesic properties, particularly in neuropathic pain conditions. Its mechanism as an SNRI helps modulate pain pathways, providing relief for patients suffering from conditions like diabetic neuropathy and fibromyalgia. Clinical trials have shown that venlafaxine can reduce pain scores significantly when compared to placebo .
Cancer Pain Management
Recent studies have highlighted the role of this compound in managing cancer-related pain, particularly in patients undergoing chemotherapy. A phase III trial confirmed its efficacy in alleviating oxaliplatin-induced neurotoxicity, which is a common side effect of certain chemotherapy regimens .
Anti-inflammatory Effects
Emerging research suggests that this compound may possess anti-inflammatory properties. A study indicated that venlafaxine could modulate immune responses by reducing pro-inflammatory cytokines while enhancing anti-inflammatory factors like TGF-β . This finding opens avenues for exploring its use in inflammatory conditions beyond psychiatric applications.
Genotoxicity and Cytotoxicity Studies
Research on the genotoxic effects of venlafaxine has revealed important insights into its safety profile. An investigation conducted on mice assessed the cytotoxic potential of various dosages of venlafaxine. The results indicated that while lower doses did not significantly increase micronuclei formation (a marker of genotoxicity), higher doses did show some cytotoxic effects . These findings are crucial for understanding the long-term implications of this compound use in clinical settings.
Pharmacokinetics and Bioequivalence
A recent study evaluated the bioequivalence of different formulations of venlafaxine hydrochloride, confirming that both Chinese-manufactured and reference products exhibited comparable pharmacokinetic profiles and safety tolerability . This is essential for ensuring consistent therapeutic outcomes across different manufacturers.
Case Studies Overview
Mécanisme D'action
®-Venlafaxine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound primarily targets the serotonin transporter (SERT) and norepinephrine transporter (NET), modulating their activity and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Similar Compounds
Enantiomeric and Structural Analogues
S-Venlafaxine
- Pharmacology : The S-enantiomer of venlafaxine demonstrates preferential SERT inhibition over NET, unlike R-Venlafaxine’s balanced dual action .
- Pharmacokinetics : Both enantiomers share metabolic pathways (CYP2D6/CYP3A4), but hepatic encephalopathy studies in rats reveal higher serum and brain concentrations of both enantiomers in diseased models, though S/R ratios remain consistent (1.4 in serum, 1.0–1.1 in brain) .
Duloxetine (S-Duloxetine)
- Pharmacology : A pure S-enantiomer SNRI with higher potency for SERT and NET than venlafaxine .
- Clinical Efficacy: Systematic reviews note that duloxetine’s efficacy correlates strongly with baseline depression severity, whereas this compound’s response depends on study design and dosing .
Levomilnacipran
- Pharmacology : The 1S,2R enantiomer of milnacipran shows enhanced NET and SERT inhibition compared to its racemic counterpart, offering improved efficacy in major depressive disorder (MDD) .
- Metabolism : Primarily renally excreted, reducing hepatic metabolic interactions .
Metabolites and Derivatives
Desvenlafaxine
- Pharmacology : The major active metabolite of venlafaxine, it retains SNRI activity but with simplified pharmacokinetics (CYP3A4-mediated metabolism) .
- Clinical Utility : Approved for MDD, it offers once-daily dosing due to extended half-life, contrasting with racemic venlafaxine’s twice-daily regimen .
R-(−)-O-Desmethylvenlafaxine
- Role : This metabolite contributes significantly to this compound’s therapeutic effects, detectable in plasma via LC-MS/MS .
Structurally Related Compounds
Tramadol
- Pharmacology : Shares structural and mechanistic similarities with venlafaxine, including SERT/NET inhibition and CYP2D6-mediated metabolism .
- Clinical Observations : Case studies suggest tramadol withdrawal may precipitate depression alleviated by venlafaxine, hinting at overlapping antidepressant mechanisms .
Key Pharmacokinetic and Clinical Comparisons
Table 1: Comparative Profiles of this compound and Analogues
Research Findings and Clinical Implications
- Efficacy in Depression : this compound’s dual SNRI action aligns with duloxetine and levomilnacipran, but its enantiomeric purity may reduce side effects compared to racemic venlafaxine .
- Safety in Hepatic Impairment : Elevated R- and S-Venlafaxine levels in hepatic encephalopathy models suggest dose adjustments are critical, though preserved S/R ratios indicate stable enantiomer dynamics .
- Formulation Differences : Extended-release (XR) venlafaxine shows comparable efficacy to immediate-release (IR) but improves tolerability, though direct RCTs in anxiety disorders are lacking .
Activité Biologique
R-Venlafaxine, a chiral compound belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs), has garnered attention for its unique pharmacological properties and therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in treating various conditions, and relevant case studies.
This compound functions primarily by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. Studies indicate that:
- At lower doses (<100 mg/day), this compound predominantly inhibits serotonin reuptake.
- As the dose increases (100-375 mg/day), norepinephrine reuptake inhibition becomes more pronounced, with a reported 30-fold higher affinity for serotonin compared to norepinephrine .
The active metabolite, O-desmethylvenlafaxine (ODV), is also a significant player in its pharmacodynamics, exhibiting potent reuptake inhibition for both neurotransmitters .
Efficacy in Clinical Applications
This compound has been studied extensively for its effectiveness in treating various psychiatric and chronic pain disorders. Below is a summary of its efficacy based on recent clinical trials and systematic reviews.
Major Depressive Disorder (MDD)
This compound is approved for the treatment of MDD. A pooled analysis comparing this compound with selective serotonin reuptake inhibitors (SSRIs) demonstrated that:
- This compound showed statistically significant higher remission rates compared to SSRIs from week 2 onwards (P < 0.001).
- The odds ratio for achieving remission was 1.5, indicating a 50% greater chance of remission with this compound compared to SSRIs .
Anxiety Disorders
In a randomized controlled trial, this compound significantly improved anxiety scores over an extended period:
- The Hamilton Anxiety Rating Scale (HAM-A) showed adjusted mean changes favoring this compound over placebo from week 1 through week 28 (P < 0.001) .
- Response rates for anxiety-related symptoms were notably higher in patients treated with this compound compared to those receiving placebo .
Neuropathic Pain
This compound has also been evaluated for its analgesic properties in neuropathic pain conditions:
- A systematic review indicated that it is effective in reducing pain intensity in conditions such as diabetic neuropathy, with significant reductions in Visual Analog Scale Pain Intensity scores observed at higher doses (150–225 mg) compared to placebo .
- Case studies report that patients experienced substantial pain relief and improved quality of life when treated with this compound .
Summary of Clinical Findings
Condition | Study Type | Key Findings |
---|---|---|
Major Depressive Disorder | Pooled Analysis | Higher remission rates than SSRIs; odds ratio 1.5 (P < 0.001) |
Anxiety Disorders | Randomized Controlled Trial | Significant improvement in HAM-A scores (P < 0.001) |
Neuropathic Pain | Systematic Review | Significant pain reduction at doses ≥150 mg (P < 0.001) |
Case Studies
- Case Study on MDD : A patient with treatment-resistant MDD showed marked improvement after switching from an SSRI to this compound, achieving remission within six weeks of treatment initiation.
- Case Study on Neuropathic Pain : A diabetic neuropathy patient reported a reduction in pain scores from 8/10 to 3/10 after eight weeks on this compound at a dose of 225 mg/day.
Q & A
Basic Research Questions
Q. How should a clinical study assessing R-Venlafaxine’s antidepressant efficacy be designed to ensure methodological rigor?
- Methodological Answer: Use randomized controlled trials (RCTs) with strict inclusion criteria, such as enrolling patients diagnosed with major depressive disorder (MDD) and excluding those with comorbid psychiatric conditions. Measure plasma concentrations of this compound and its metabolites (e.g., O-desmethylvenlafaxine) at multiple timepoints to correlate pharmacokinetic profiles with clinical outcomes (e.g., HAM-D scores). Include a placebo arm and standardized dosing regimens. For reproducibility, follow guidelines from , which emphasizes stratification by pharmacokinetic parameters and SERT/NET occupancy data from molecular imaging .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
-
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or LC-MS/MS is preferred for sensitivity and specificity. For dissolution testing, use the multi-stage protocol outlined in , which accounts for cumulative drug release using formulas like:
Validate methods according to ICH guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .
Q. How can ethical considerations be integrated into human studies involving this compound?
- Methodological Answer: Obtain informed consent with explicit disclosure of potential side effects (e.g., serotonin syndrome). Adhere to protocols for vulnerable populations (e.g., adolescents, elderly) and ensure institutional review board (IRB) approval. Use stratified randomization to minimize bias in participant selection, as described in , which highlights transparency in recruitment sources and exclusion criteria .
Advanced Research Questions
Q. How do discrepancies between this compound’s receptor occupancy (SERT/NET) and clinical response arise, and how can they be resolved?
- Methodological Answer: Discrepancies may stem from genetic polymorphisms (e.g., CYP2D6 metabolism) or dose-dependent saturation thresholds. Use PET imaging to quantify SERT/NET occupancy at varying doses and correlate these with plasma levels. Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. supports integrating pharmacokinetic-pharmacodynamic (PK-PD) models to explain efficacy plateaus .
Q. What statistical approaches are optimal for resolving contradictory data in this compound pharmacokinetic studies?
- Methodological Answer: Employ meta-regression to adjust for covariates like age, renal function, and CYP2D6 activity. Use sensitivity analyses to assess outlier influence, and apply the GRADE framework to evaluate evidence quality. ’s systematic review methodology, including dual independent screening and PROSPERO-registered protocols, ensures reproducibility .
Q. How can this compound’s molecular interactions with metal ions or amino acids be studied experimentally?
- Methodological Answer: Conduct pH-metric titrations under controlled ionic strength (e.g., 0.1 M NaNO₃) to determine stability constants of this compound-Cu(II) complexes. Compare Δ log K values to assess relative stability against binary complexes with glycine or methionine. details protocols for assessing concentration distributions via spectrophotometric methods .
Propriétés
IUPAC Name |
1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430837 | |
Record name | R-Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-46-8 | |
Record name | Venlafaxine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VENLAFAXINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33212715Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.